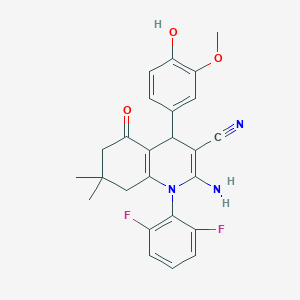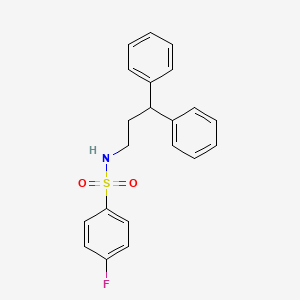![molecular formula C26H23FN4O4S B11507285 N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11507285.png)
N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and a fluorobenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide typically involves multiple steps. One common method starts with the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid. The reaction is carried out in a solvent such as dichloromethane at a low temperature (around 10°C) and involves the use of hydrochloric acid salt of N,N-dimethylaminopropylamine as a reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biology, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, useful in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-chlorobenzamide
- N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-bromobenzamide
Uniqueness
N-(3-benzyl-5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide is unique due to the presence of the fluorine atom in its structure. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds with different halogen atoms.
Properties
Molecular Formula |
C26H23FN4O4S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-[3-benzyl-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C26H23FN4O4S/c1-35-21-12-10-20(11-13-21)28-23(32)15-22-25(34)30(16-17-6-3-2-4-7-17)26(36)31(22)29-24(33)18-8-5-9-19(27)14-18/h2-14,22H,15-16H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
IBRQSQHZMJYWDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11507207.png)
![4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11507215.png)

![Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11507223.png)
![2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11507226.png)
![N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B11507237.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11507249.png)


![3-(3-Fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B11507268.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-3-piperidin-1-yl-propionamide](/img/structure/B11507269.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-naphthyloxy)acetamide](/img/structure/B11507271.png)
![2,2,6,6-Tetramethyl-4-[(methylsulfonyl)amino]piperidino acetate](/img/structure/B11507273.png)
![N-[4-(Chlorodifluoromethoxy)phenyl]-4,6-bis(1H-imidazol-1-YL)-1,3,5-triazin-2-amine](/img/structure/B11507279.png)
